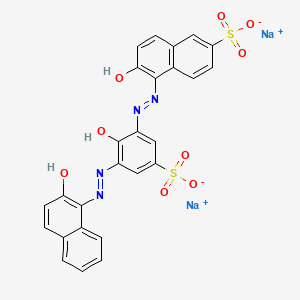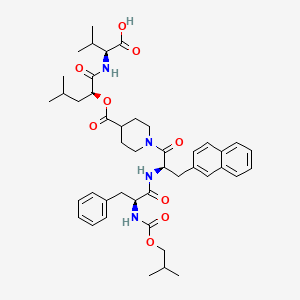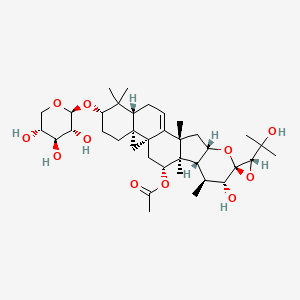
Actaeaepoxide-3-o-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of a class of triterpenoid saponins, which are known for their diverse biological activities.
Preparation Methods
Actaeaepoxide-3-o-beta-D-xylopyranoside is typically isolated from the minor triterpene fraction of the rhizome extract of Actaea racemosa . The extraction process involves several steps:
Extraction: The rhizomes are dried and powdered before being subjected to solvent extraction using methanol or ethanol.
Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography.
Isolation: The specific compound is isolated from the fraction using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Actaeaepoxide-3-o-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide group, leading to different structural analogs.
Substitution: The glycosidic bond can be hydrolyzed under acidic conditions to yield the aglycone and sugar moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Actaeaepoxide-3-o-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Researchers study its effects on various biological systems, including its potential anti-inflammatory and anticancer properties.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating conditions like inflammation and cancer.
Industry: Its applications in industry are limited, but it is used in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Actaeaepoxide-3-o-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Modulation of signaling pathways: It may influence pathways involved in inflammation and cell proliferation.
Interaction with enzymes: It can inhibit or activate certain enzymes, leading to changes in cellular processes.
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects.
Comparison with Similar Compounds
Actaeaepoxide-3-o-beta-D-xylopyranoside can be compared with other cycloartane glycosides such as cimigenol 3-O-beta-D-xylopyranoside . While both compounds share a similar core structure, this compound is unique due to its specific epoxide group, which may confer different biological activities and chemical reactivity.
Similar compounds include:
- Cimigenol 3-O-beta-D-xylopyranoside
- Cycloartenol glycosides
- Other triterpenoid saponins
These compounds are often studied for their diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
356522-35-5 |
|---|---|
Molecular Formula |
C37H56O11 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
[(1S,3R,3'S,4R,5R,6S,7R,8R,10S,12S,16R,18S,21R)-7-hydroxy-3'-(2-hydroxypropan-2-yl)-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene-8,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(28(17)42)30(48-37)32(5,6)43)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30-,33-,34+,35+,36-,37+/m0/s1 |
InChI Key |
CNSJLMJKDVWQGM-VYBDBSRDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@@]8([C@@H]1O)[C@@H](O8)C(C)(C)O |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1O)C(O8)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


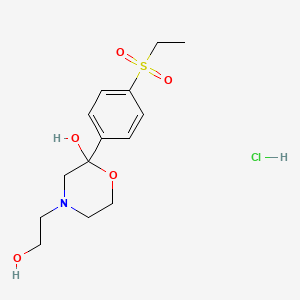
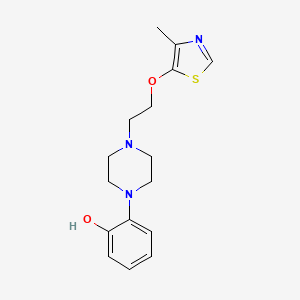
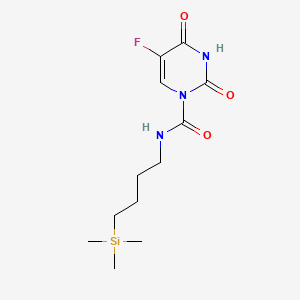
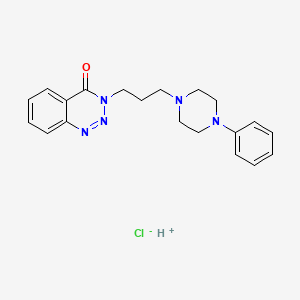
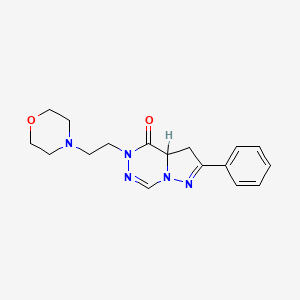



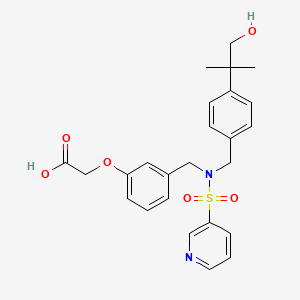


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
